3-Octylthiophene
Overview
Description
3-Octylthiophene is an alkyl thiophene derivative . It has been synthesized by the reaction of 3-bromothiophene with octylmagnesium bromide . It may be used as a starting material in the synthesis of 2,5-dibromo-3-octylthiophene .
Synthesis Analysis
Regioregular poly (3‐octylthiophene)s were synthesized through a palladium-catalyzed Suzuki polycondensation of 2- (5-iodo-4-octyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The effects of the palladium catalyst and the reaction conditions were investigated .Molecular Structure Analysis
The molecular formula of 3-Octylthiophene is C12H20S . The InChI key is WQYWXQCOYRZFAV-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Octylthiophene has been used as a starting material in the synthesis of 2,5-dibromo-3-octylthiophene . It has also been used in the electrosynthesis of poly(3-octylthiophene) .Physical And Chemical Properties Analysis
3-Octylthiophene has a molecular weight of 196.35 . It is a liquid at room temperature with a refractive index of n20/D 1.492 (lit.) . It has a boiling point of 106-107 °C/3 mmHg (lit.) and a density of 0.92 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Nanostructured Thin-Film Formation
- Summary of Application: 3-Octylthiophene is used in the synthesis of electroactive copolymers, which are then used as precursors for nanostructured thin-film formation . These nanostructured thin films have potential applications in various fields including tissue engineering, biosensors, organic electronics and photonics, optical devices, catalysis, and solar cells .
- Methods of Application: The polymers are synthesized by potentiostatic electropolymerization and are deposited as coatings . The nanostructured thin films are synthesized by spin coating from solutions of the polymers in anisole .
- Results or Outcomes: The synthesized polymers are mainly amorphous but also have regions with order . Both the selected copolymer and the homopolymer of poly (3-octylthiophene) form nanostructured thin films containing nanoparticles with ellipsoid morphology .
2. Solid Contact for Ion-Selective Electrodes
- Summary of Application: Poly (3-octylthiophene) is used as an ion-to-electron transducer in solid contact ion-selective electrodes . These electrodes have applications in the analysis of clinical and environmental samples .
- Methods of Application: The potential of the poly (3-octylthiophene) film is set by loading it with a 7,7,8,8-tetracyanoquinodimethane (TCNQ/TCNQ ·−) redox couple . An approximately 1:1 TCNQ/TCNQ ·− ratio in the poly (3-octylthiophene) film is achieved through potentiostatic control of the potential of the redox couple-loaded conductive polymer .
- Results or Outcomes: The incorporation of TCNQ in the poly (3-octylthiophene) film and the potentiostatic control of the TCNQ/TCNQ ·− ratio resulted in improved potential stabilities and sensor-to-sensor reproducibility .
3. Synthesis of 2,5-dibromo-3-octylthiophene
- Summary of Application: 3-Octylthiophene is used as a starting material in the synthesis of 2,5-dibromo-3-octylthiophene . This compound could be used as a monomer for the synthesis of conductive polymers.
- Methods of Application: The synthesis of 2,5-dibromo-3-octylthiophene typically involves the bromination of 3-Octylthiophene .
- Results or Outcomes: The product, 2,5-dibromo-3-octylthiophene, can be used to synthesize conductive polymers .
4. Electrostatic Properties Study
- Summary of Application: 3-Octylthiophene is used in the study of electrostatic properties of poly-3-octylthiophene isolated structures . These structures include disordered low-packed polymer chains and crystalline layered lamellar assemblies .
- Methods of Application: The electronic ground state is characterized using Kelvin probe microscopy . This allows for the resolution of a rich variety of surface potential regions that emerge over the structures .
- Results or Outcomes: The study provides valuable insights into the electrostatic properties of poly-3-octylthiophene isolated structures .
Safety And Hazards
3-Octylthiophene is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
3-octylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S/c1-2-3-4-5-6-7-8-12-9-10-13-11-12/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYWXQCOYRZFAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104934-51-2 | |
Record name | Poly(3-octylthiophene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104934-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40340735 | |
Record name | 3-Octylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Octylthiophene | |
CAS RN |
65016-62-8, 104934-51-2 | |
Record name | 3-Octylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Octylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly(3-octylthiophene-2,5-diyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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